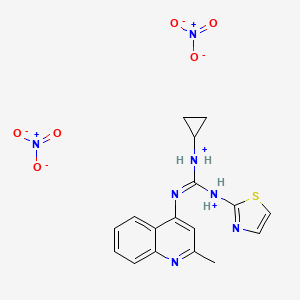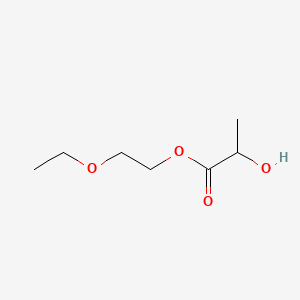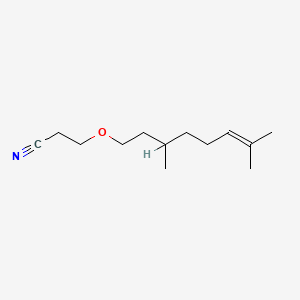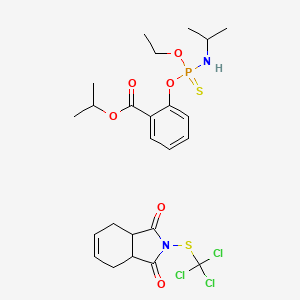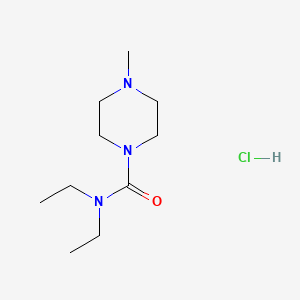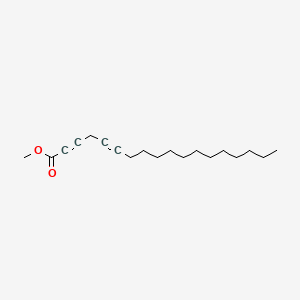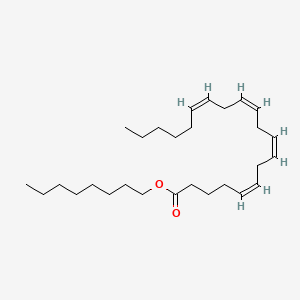
Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride is a synthetic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of a dimethylamino group and a phenyl group attached to the indole ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the annelation of a five-membered ring to an existing benzene ring bearing the appropriate functionality . One common method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of a catalyst, followed by cyclization to form the indole nucleus .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale batch or continuous flow reactors to ensure high yield and purity. The use of environmentally benign solvents, such as water, has been explored to promote sustainable and green chemistry practices . Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity . The dimethylamino group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1H-indole-1-propylamine
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
- 1-DIMETHYLAMINO-2-PROPYL P-TOLUATE HYDROCHLORIDE
Uniqueness
Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and phenyl groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
57647-14-0 |
|---|---|
Molecular Formula |
C20H26ClN3 |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
dimethyl-[3-[methyl-(3-phenylindol-1-yl)amino]propyl]azanium;chloride |
InChI |
InChI=1S/C20H25N3.ClH/c1-21(2)14-9-15-22(3)23-16-19(17-10-5-4-6-11-17)18-12-7-8-13-20(18)23;/h4-8,10-13,16H,9,14-15H2,1-3H3;1H |
InChI Key |
ZMAKYEYGELJIEH-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN(C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)


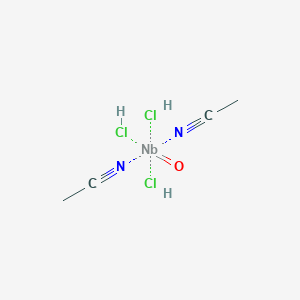
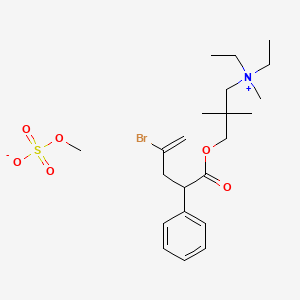
![Ledienosid [German]](/img/structure/B13766944.png)
